

chemical structure and formula of octylphosphonic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octylphosphonic acid*

Cat. No.: *B042841*

[Get Quote](#)

An In-depth Technical Guide on Octylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylphosphonic acid (OPA) is an organophosphorus compound with a versatile chemical profile, making it a molecule of significant interest in various scientific and industrial domains, including materials science and drug development.^[1] Its structure, featuring a hydrophilic phosphonic acid head and a hydrophobic octyl tail, imparts amphiphilic properties that are key to its functionality.^[2] This guide provides a comprehensive overview of the chemical structure, formula, properties, synthesis, and analytical methodologies related to **octylphosphonic acid**, tailored for a technical audience.

Chemical Structure and Formula

Octylphosphonic acid is characterized by an eight-carbon alkyl chain attached to a phosphonic acid functional group.^[3]

- Chemical Name: **Octylphosphonic acid**^[4]
- Synonyms: **n-Octylphosphonic acid**, 1-Octanephosphonic acid^{[5][6]}

- CAS Number: 4724-48-5[\[2\]](#)[\[7\]](#)
- Molecular Formula: C₈H₁₉O₃P[\[4\]](#)[\[5\]](#)
- Molecular Weight: 194.21 g/mol [\[4\]](#)[\[5\]](#)

Structural Representation:

The chemical structure consists of a phosphonic acid group [-PO(OH)₂] covalently bonded to the terminal carbon of an octyl group [CH₃(CH₂)₇-].[\[3\]](#)

SMILES: CCCCCCCP(=O)(O)O[\[5\]](#)

InChI: 1S/C8H19O3P/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H2,9,10,11)[\[5\]](#)

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **octylphosphonic acid** is presented below. This information is crucial for its application in experimental design and formulation development.

Property	Value	Reference
Physical State	White to off-white solid/powder	[2] [8]
Melting Point	93-102 °C	[2] [7]
Boiling Point	170 °C @ 0.05 Torr	[6]
Solubility	Slightly soluble in water; soluble in methanol and other organic solvents.	[2] [3] [9]
Molecular Weight	194.21	[4] [5]
Exact Mass	194.10718146	[4]
XLogP3	1.8	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	3	[4]
Topological Polar Surface Area	57.5 Å ²	[4]
¹ H NMR (CDCl ₃ , 400 MHz)	δ = 9.53 (s, 2H), 1.81–1.68 (m, 2H), 1.68–1.55 (m, 2H), 1.41– 1.33 (m, 2H), 1.33–1.22 (m, 8H), 0.88 (t, J = 6.8Hz, 3H)	[4]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ = 31.9, 30.7, 30.5, 29.2, 29.2, 26.1, 24.7, 22.8, 22.2, 22.1, 14.2	[4]
³¹ P NMR (CDCl ₃ , 162 MHz)	δ = 37.7	[4]
Mass Spectrometry (ESI)	m/z = 193 [M – H] [–] , 387 [2M – H] [–]	[4]

Experimental Protocols

Synthesis of Octylphosphonic Acid

Several synthetic routes for **octylphosphonic acid** have been reported. A common and effective method involves the reaction of 1-bromooctane with a phosphorus source, followed by hydrolysis.

Method 1: Reaction with Triethyl Phosphite followed by Hydrolysis

This is a widely used laboratory-scale synthesis.

- Materials: 1-bromooctane, triethyl phosphite, aluminum trichloride (catalyst), n-hexane, water.[\[9\]](#)
- Procedure:
 - To a flask, add 1-bromooctane and aluminum trichloride and stir at room temperature.[\[9\]](#)
 - Heat the mixture to 85°C and slowly add triethyl phosphite dropwise, maintaining the temperature between 85°C and 105°C over 3 hours.[\[9\]](#)
 - After the addition is complete, increase the temperature to 160°C and continue the reaction for 4 hours.[\[9\]](#)
 - Cool the reaction mixture to room temperature.[\[9\]](#)
 - Add a mixture of n-hexane and water (6:1 volume ratio) and mix thoroughly.[\[9\]](#)
 - Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. The lower aqueous phase contains the product.[\[9\]](#)
 - Recover the product from the aqueous phase. An alternative workup involves distillation to remove and recover hexane from the organic phase to yield **octylphosphonic acid**.[\[9\]](#)
 - The crude product can be purified by recrystallization from a suitable solvent like hot heptane.[\[4\]](#)

Method 2: Hydrolysis of n-Octylphosphonic Acid Ester

This method is suitable for larger-scale production.

- Materials: **n-octylphosphonic acid** ester, concentrated hydrochloric acid (30-37% wt), sulfuric acid (93-98% wt).[10]
- Procedure:
 - Add **n-octylphosphonic acid** ester and concentrated hydrochloric acid to a reactor.[10]
 - Add sulfuric acid dropwise with constant stirring.[10]
 - After the addition is complete, heat the mixture to 115-118°C and maintain for 30-50 hours.[10]
 - Naturally cool the reaction mixture to 55-65°C, then further cool to 25-35°C and let it stand for at least 12 hours.[10]
 - Obtain the solid crude product by centrifugation.[10]
 - The crude product can be further purified by recrystallization.[10]

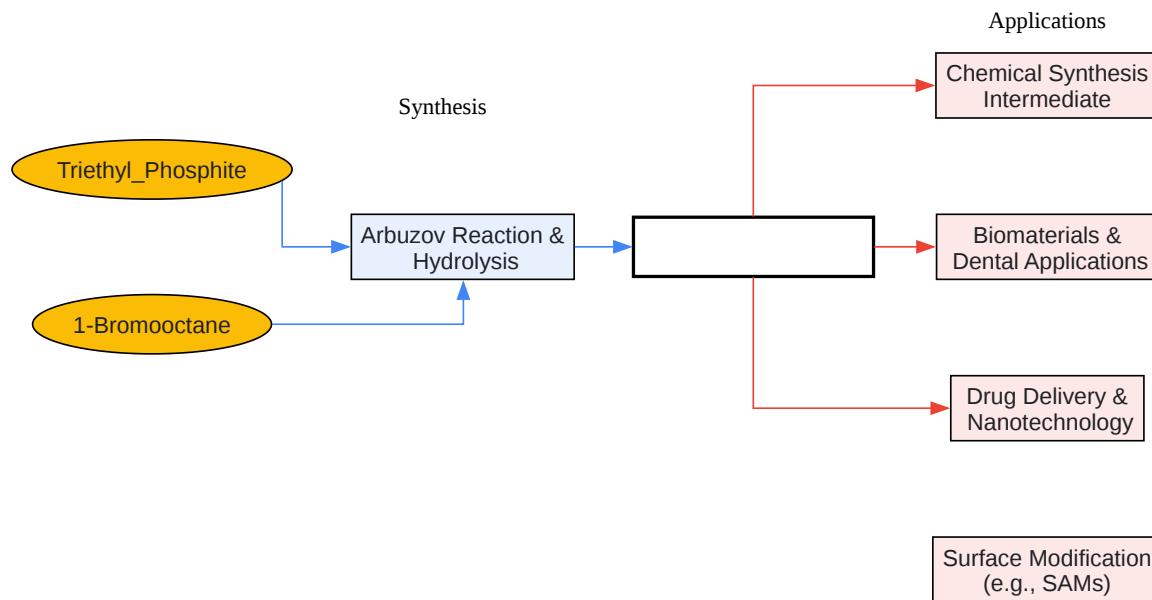
Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

- Application: Determination of purity and quantification of **octylphosphonic acid**.[11]
- Column: Newcrom A mixed-mode column (150 x 4.6 mm, 5 µm).[11]
- Mobile Phase: A gradient of water and acetonitrile with a formic acid buffer.[11]
- Detection: Charged Aerosol Detection (CAD) is a suitable method.[11]

Applications in Research and Drug Development

The unique properties of **octylphosphonic acid** lend it to a variety of applications in research and development:


- Surface Modification: OPA is extensively used to form self-assembled monolayers (SAMs) on various metal oxide surfaces, such as aluminum oxide and titanium oxide.[9][12][13] These

SAMs can alter the surface properties, providing corrosion resistance, controlled wettability, and platforms for further functionalization.[9][12][14]

- Drug Delivery and Nanotechnology: The ability to functionalize surfaces makes OPA and other phosphonic acids valuable in nanotechnology and drug delivery systems.[1] They can be used to modify nanoparticles to improve their stability, biocompatibility, and targeting capabilities.[1]
- Biomaterials and Dental Applications: Phosphonic acids exhibit strong binding to calcium phosphate, a major component of bone and teeth. This property is exploited in dental applications where it can act as a corrosion inhibitor and an organic building block when supported with calcium hydroxyapatite.[9][15]
- Basic Building Block in Synthesis: **Octylphosphonic acid** serves as a fundamental starting material for the synthesis of various pharmaceutical compounds and other chemical products.[9][15]

Logical Relationships and Workflows

The synthesis and application of **octylphosphonic acid** can be represented in a logical workflow.

[Click to download full resolution via product page](#)

Caption: Synthesis of **octylphosphonic acid** and its primary research applications.

Conclusion

Octylphosphonic acid is a valuable organophosphorus compound with a well-defined chemical structure and a range of important applications, particularly in surface science and as a building block in chemical synthesis. Its amphiphilic nature and the strong binding affinity of the phosphonic acid group are central to its utility. The synthetic and analytical methods described provide a solid foundation for researchers and drug development professionals to utilize this versatile molecule in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. updates.reinste.com [updates.reinste.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 4724-48-5: Octylphosphonic acid | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. Octylphosphonic acid | C8H19O3P | CID 78452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. オクチルホスホン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. strem.com [strem.com]
- 9. N-OCTYLPHOSPHONIC ACID | 4724-48-5 [chemicalbook.com]
- 10. CN105503944A - Method for preparing n-octylphosphonic acid - Google Patents [patents.google.com]
- 11. HPLC Determination of Octylphosphonic acid on Newcrom A | SIELC Technologies [sielc.com]
- 12. Octyl Phosphonic Acid(OPA) | Applications | 4724-48-5 | Connect Chemicals [connectchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Cas 4724-48-5,N-OCTYLPHOSPHONIC ACID | lookchem [lookchem.com]
- To cite this document: BenchChem. [chemical structure and formula of octylphosphonic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042841#chemical-structure-and-formula-of-octylphosphonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com